molecular formula C9H11BrFN B13038497 (R)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

(R)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13038497
M. Wt: 232.09 g/mol
InChI Key: WFGZEDKDVSOQAS-SECBINFHSA-N
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Description

®-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, along with an amine group attached to the propyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-fluoroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position.

    Reduction: The resulting 3-bromo-5-fluoroacetophenone is then reduced to the corresponding alcohol.

    Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-4-fluorophenyl)propan-1-amine: Similar structure but with the fluorine atom at the 4-position.

    ®-1-(3-Bromo-5-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-(3-Bromo-5-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

WFGZEDKDVSOQAS-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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